molecular formula C11H10FNO3 B161980 1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid CAS No. 1998-86-3

1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid

Cat. No. B161980
CAS RN: 1998-86-3
M. Wt: 223.2 g/mol
InChI Key: SPNFIZUVZRKIQZ-UHFFFAOYSA-N
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Description

1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid (FOPCA) is an organic compound belonging to the class of carboxylic acids. It is a white, crystalline solid with a molecular weight of 220.22 g/mol and a melting point of 145-147°C. FOPCA is a fluorinated derivative of pyrrolidine-3-carboxylic acid and is used in a variety of scientific research applications, including as a reagent in organic synthesis and as a fluorescent probe for biochemical and physiological studies.

Scientific Research Applications

Fluorescence Studies

1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid and its derivatives have been investigated for their role in the fluorescence of carbon dots. The study by Shi et al. (2016) highlighted the significance of organic fluorophores like 5-oxopyrrolidine derivatives in understanding the fluorescence origins of carbon dots with high fluorescence quantum yields, expanding their potential applications in various fields (Shi et al., 2016).

Antioxidant Properties

Tumosienė et al. (2019) synthesized a range of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives and tested their antioxidant activities. Some of these compounds showed significant antioxidant potential, surpassing even well-known antioxidants like ascorbic acid (Tumosienė et al., 2019).

Antibacterial Activity

Chu et al. (1986) synthesized novel arylfluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids, characterized by a fluorine atom and substituted phenyl groups, which exhibited significant antibacterial activity (Chu et al., 1986).

properties

IUPAC Name

1-(2-fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FNO3/c12-8-3-1-2-4-9(8)13-6-7(11(15)16)5-10(13)14/h1-4,7H,5-6H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPNFIZUVZRKIQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=CC=C2F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90387852
Record name 1-(2-fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90387852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid

CAS RN

1998-86-3
Record name 1-(2-fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90387852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
S Hari, TR Swaroop, HD Preetham… - Current organic …, 2020 - ingentaconnect.com
Design of chemically novel, biologically potent small heterocyclic molecules with anticancer activities, which targets the enzyme heparanase has gained prominent clinical interest. We …
Number of citations: 5 www.ingentaconnect.com
X Sun, M Li, M Sun, X Li, BJ Xi, Y Wu, J Yao, Z Zhan… - Tetrahedron, 2018 - Elsevier
We prepared a series of substituted N-phenyl γ-lactams to investigate the structural requirements for forming atropisomers. NMR spectroscopic and X-ray crystallographic data as well …
Number of citations: 5 www.sciencedirect.com

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